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GENEVA & AMSTERDAM — Roginolisib (also known as I0A-244) is an investigational, orally
administered small molecule that functions as a highly selective, allosteric, and non-ATP
competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kd). This novel
mechanism of action allows for a precise modulation of the PISK/AKT/mTOR signaling
pathway, which is frequently dysregulated in various cancers, driving tumor cell growth,
proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate
the tumor microenvironment, transforming it from an immunosuppressive to an immune-active
state. This technical guide provides an in-depth overview of Roginolisib's target pathway,
supported by preclinical and clinical data, detailed experimental protocols, and visual
representations of its mechanism and experimental workflows.

Core Mechanism: Selective Inhibition of the PI3Ko
Signaling Pathway

Roginolisib's primary target is the p110d& catalytic subunit of the Class | PI3K enzyme. The
PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular
processes. Upon activation by growth factors or cytokines, PI3K phosphorylates
phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
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effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates
a wide array of substrates, including the mammalian target of rapamycin (mTOR), which
ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.

In many malignancies, the PIBK/AKT/mTOR pathway is constitutively active due to mutations in
key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3Kd
aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly
expressed, such as in certain tumor cells and immune cells.
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Caption: Roginolisib’'s core mechanism of action.

Dual Action: Direct Anti-Tumor Effects and Immune
Microenvironment Modulation

Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the
surrounding immune microenvironment.

1. Direct Anti-Tumor Activity: In tumor cells where PI3Kd is expressed, Roginolisib directly
inhibits the PIBK/AKT/mTOR pathway, leading to a reduction in cell proliferation and the
induction of apoptosis (programmed cell death).[1]
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2. Remodeling the Tumor Immune Microenvironment: PI3K3d is also highly expressed in various
immune cells. By inhibiting PI3Kd in the tumor microenvironment, Roginolisib can:

* Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the anti-
tumor immune response. Roginolisib has been shown to decrease the number and function
of Tregs.[2]

o Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of
immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the
accumulation of MDSCs in the tumor microenvironment.[2]

o Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells,
Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T
cells), which are responsible for killing cancer cells.
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Caption: Modulation of the tumor immune microenvironment by Roginolisib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Roginolisib hemifumarate from
preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Roginolisib (I0A-244)[3]

T GS563117

Roginolisib o o o
Parameter Idelalisib (Idelalisib Umbralisib

(I0A-244) .

Metabolite)

PI3K Isoform
Selectivity (IC50)
PI3Ka 10.1 pmol/L 1.5 pmol/L >15 pmol/L >15 pmol/L
PI3KB 0.43 pmol/L 51 nmol/L 3.7 umol/L >15 umol/L
PI3Ky >15 pmol/L 10.3 umol/L >15 umol/L >15 pmol/L
PI3K& 2.7 nmol/L 2.7 nmol/L 2.5 nmol/L 100 nmol/L
Cellular Activity
(GI50)
SU-DHL-6
(PI3Ko- 0.24 pmol/L 10 nmol/L N/A 1.5 pmol/L
dependent)
T-47D (PI3Ka-

>30 pmol/L 14 pmol/L N/A 26 pmol/L
dependent)
LNCAP (PI3K-

15 pumol/L 1.4 pmol/L N/A 11 pmol/L
dependent)
THP-1 (PI3Ky-

>30 pumol/L 1.0 umol/L N/A 11 pmol/L
dependent)
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Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1)[4]

] Median o ]
. Median . Objective Disease
Number Median Progressi
o ] Overall Respons Control
Indication of Prior . on-Free
. . Survival . e Rate Rate
Patients Therapies Survival
(0S) (ORR) (DCR)
(PFS)
_ 75% (PR +
Uveal 3% (Partial
29 2 16 months 5 months Stable
Melanoma Response) )
Disease)
Follicular _
>4 (in 3/8 50%
Lymphoma Not Not ) Not
4 total FL (Partial
(80 mg ] Reported Reported Reported
patients) Response)
dose)

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
preclinical and clinical evaluation of Roginolisib.

In Vitro Apoptosis Assay in Mesothelioma Cell Lines

This protocol is based on the methodology used to assess the pro-apoptotic effects of
Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]
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Caption: Workflow for the in vitro apoptosis assay.
Materials:

» Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)
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Complete cell culture medium

96-well white-walled plates
Roginolisib hemifumarate

DMSO (vehicle control)

Caspase-Glo® 3/7 Assay Kit (Promega)
Plate-reading luminometer

Procedure:

Cell Seeding: Seed MPM cells in 96-well white-walled plates at a density of 1 x 104 cells
per well in 100 uL of complete culture medium. Incubate for 24 hours at 37°C in a humidified
atmosphere with 5% CO2.

Treatment: Prepare serial dilutions of Roginolisib in complete culture medium. Remove the
old medium from the cell plates and add 100 pL of the Roginolisib dilutions or vehicle control
(DMSO) to the respective wells.

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

Caspase Activity Measurement:

[¢]

Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

[e]

Add 100 pL of the Caspase-Glo® 3/7 Reagent to each well.

o

Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.

[¢]

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization
of the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a
hallmark of apoptosis.
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In Vivo Murine Syngeneic Tumor Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in
combination with immunotherapy in murine tumor models, such as the CT26 colorectal
carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]

Materials:

Female BALB/c or C57BL/6 mice (6-8 weeks old)

CT26 or LLC tumor cells

Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection

Roginolisib hemifumarate (formulated for oral gavage)

Anti-PD-1 or anti-PD-L1 antibody

Calipers for tumor measurement
Procedure:
e Tumor Cell Implantation:

o Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1 x
1076 cells per 100 pL.

o Subcutaneously inject 100 uL of the cell suspension into the right flank of each mouse.
e Tumor Growth Monitoring and Randomization:

o Monitor tumor growth by measuring the length and width of the tumors with calipers every
2-3 days.

o Calculate tumor volume using the formula: (Length x Width"2) / 2.

o When tumors reach a predetermined size (e.g., 50-100 mm”3), randomize the mice into
treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib +
anti-PD-1).
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o Treatment Administration:
o Administer Roginolisib via oral gavage daily or as per the optimized schedule.

o Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule
(e.g., twice a week).

o Efficacy Assessment:

o Continue to monitor tumor growth throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis.
e Analysis of Tumor-Infiltrating Lymphocytes (TILS):

o Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell
suspension.

o Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis
of immune cell populations (see below).

Flow Cytometry Analysis of Imnmune Cells

This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs
from murine tumor tissue.

Stain for surface markers Fix and permeabilize cells Stain for intracellular marker
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Caption: Workflow for flow cytometry analysis of immune cells.

Antibody Panel for Murine Tregs and MDSCs:

e Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)

« MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)
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o Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low
o Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high
Procedure:

o Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described
in the in vivo protocol.

e Surface Staining:
o Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

o Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at
4°C in the dark.

o Wash the cells with FACS buffer.
e Intracellular Staining (for Tregs):

o Fix and permeabilize the cells using a commercially available fixation/permeabilization
buffer kit according to the manufacturer's instructions.

o Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
o Wash the cells with permeabilization buffer.
o Data Acquisition and Analysis:
o Resuspend the cells in FACS buffer.
o Acquire the data on a flow cytometer.

o Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of
interest and quantify the percentage of Tregs and MDSCs within the tumor.

Conclusion
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Roginolisib hemifumarate represents a promising therapeutic agent with a well-defined target
pathway and a dual mechanism of action that combines direct anti-tumor effects with a
favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3Kd
offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and
planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid
and hematological malignancies, potentially offering a new treatment paradigm for patients with
difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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